1-Ethoxy-4-(2,2,2-tribromo-1-(4-ethoxyphenyl)ethyl)benzene
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Overview
Description
1-Ethoxy-4-(2,2,2-tribromo-1-(4-ethoxyphenyl)ethyl)benzene is an organic compound with the molecular formula C18H19Br3O2. This compound is characterized by the presence of ethoxy groups and tribromoethyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-(2,2,2-tribromo-1-(4-ethoxyphenyl)ethyl)benzene typically involves the bromination of 1-ethoxy-4-(4-ethoxyphenyl)ethane. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4-(2,2,2-tribromo-1-(4-ethoxyphenyl)ethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce the ethoxy groups to hydroxyl groups.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-Ethoxy-4-(2,2,2-tribromo-1-(4-ethoxyphenyl)ethyl)benzene is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-(2,2,2-tribromo-1-(4-ethoxyphenyl)ethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-4-(2,2,2-tribromoethyl)benzene
- 1-Ethoxy-4-(4-ethoxyphenyl)benzene
- 1-Bromo-4-(2,2,2-tribromo-1-(4-ethoxyphenyl)ethyl)benzene
Uniqueness
1-Ethoxy-4-(2,2,2-tribromo-1-(4-ethoxyphenyl)ethyl)benzene is unique due to the presence of both ethoxy and tribromoethyl groups, which confer distinct chemical properties. These functional groups make the compound highly reactive and suitable for various chemical transformations. Additionally, the compound’s structure allows for specific interactions with biological targets, making it valuable in scientific research.
Properties
CAS No. |
62897-87-4 |
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Molecular Formula |
C18H19Br3O2 |
Molecular Weight |
507.1 g/mol |
IUPAC Name |
1-ethoxy-4-[2,2,2-tribromo-1-(4-ethoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H19Br3O2/c1-3-22-15-9-5-13(6-10-15)17(18(19,20)21)14-7-11-16(12-8-14)23-4-2/h5-12,17H,3-4H2,1-2H3 |
InChI Key |
HNYABJYRHAABOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(Br)(Br)Br |
Origin of Product |
United States |
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